molecular formula C8H8BrNO4 B13053764 5-Bromo-1,2-dimethoxy-3-nitrobenzene

5-Bromo-1,2-dimethoxy-3-nitrobenzene

Cat. No.: B13053764
M. Wt: 262.06 g/mol
InChI Key: GUNGBFGIQFQRME-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethoxy-3-nitrobenzene is an aromatic compound with a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dimethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-Bromo-1,2-dimethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dimethoxy-3-nitrobenzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution Reactions: Products with additional functional groups such as halogens or alkyl groups.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy groups.

Scientific Research Applications

5-Bromo-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dimethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with an additional methoxy group.

    1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.

Uniqueness

5-Bromo-1,2-dimethoxy-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

5-bromo-1,2-dimethoxy-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-5(9)3-6(10(11)12)8(7)14-2/h3-4H,1-2H3

InChI Key

GUNGBFGIQFQRME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])Br

Origin of Product

United States

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